4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine
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Overview
Description
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features both an imidazole and a tetrahydropyridine ring Imidazole is a five-membered ring containing two nitrogen atoms, while tetrahydropyridine is a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the imidazole ring followed by the construction of the tetrahydropyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by the addition of a methyl group to the nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole and pyridine derivatives.
Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazoline derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the tetrahydropyridine ring can interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring with one nitrogen atom, similar to the tetrahydropyridine ring.
Histidine: An amino acid containing an imidazole ring, involved in enzyme catalysis and metal ion coordination.
Uniqueness
4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of imidazole and tetrahydropyridine rings, providing a versatile scaffold for chemical modifications. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C9H13N3 |
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Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(3-methylimidazol-4-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C9H13N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2,6-7,10H,3-5H2,1H3 |
InChI Key |
AQFOTFWJCKOKIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2=CCNCC2 |
Origin of Product |
United States |
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